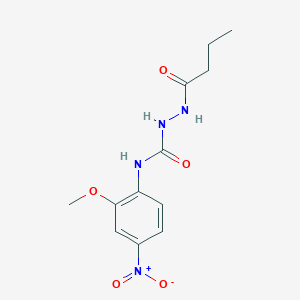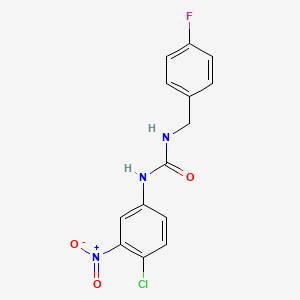![molecular formula C13H14ClN5O3 B4284009 N-(4-chloro-3-nitrophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]urea](/img/structure/B4284009.png)
N-(4-chloro-3-nitrophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]urea
Descripción general
Descripción
N-(4-chloro-3-nitrophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]urea, also known as CPI-455, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has shown promise in a variety of applications, including cancer research, drug discovery, and neuroscience.
Mecanismo De Acción
The mechanism of action of N-(4-chloro-3-nitrophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]urea involves the inhibition of key enzymes involved in various cellular processes. Specifically, this compound targets the enzyme poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair and cell survival. By inhibiting PARP, this compound can induce cell death in cancer cells and prevent the repair of damaged DNA.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in cells and organisms. In cancer cells, this compound induces cell death and inhibits cell proliferation. In neurons, this compound has been shown to enhance synaptic plasticity and improve memory formation. In addition, this compound has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One major advantage of N-(4-chloro-3-nitrophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]urea is its high purity and yield, which makes it a valuable tool for scientific research. In addition, this compound has been extensively studied and its mechanism of action is well understood, making it a reliable compound for use in experiments. However, one limitation of this compound is its potential toxicity, which must be carefully monitored in lab experiments.
Direcciones Futuras
There are many potential future directions for the study of N-(4-chloro-3-nitrophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]urea. One area of interest is the development of new cancer therapies that target PARP and other key enzymes involved in cell division and proliferation. In addition, this compound may be useful in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's, by enhancing synaptic plasticity and improving memory formation. Finally, this compound may have applications in the development of new anti-inflammatory drugs, which could be useful in the treatment of a variety of inflammatory diseases.
Aplicaciones Científicas De Investigación
N-(4-chloro-3-nitrophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]urea has been used in a variety of scientific research applications, including cancer research, drug discovery, and neuroscience. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting key enzymes involved in cell division and proliferation. In drug discovery, this compound has been used as a tool compound to identify new drug targets and develop more effective therapies. In neuroscience, this compound has been used to study the role of certain enzymes in synaptic plasticity and memory formation.
Propiedades
IUPAC Name |
1-(4-chloro-3-nitrophenyl)-3-(3-imidazol-1-ylpropyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN5O3/c14-11-3-2-10(8-12(11)19(21)22)17-13(20)16-4-1-6-18-7-5-15-9-18/h2-3,5,7-9H,1,4,6H2,(H2,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHSYAAEVRTCIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)NCCCN2C=CN=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(benzylsulfonyl)-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B4283927.png)
![1-[(5-methyl-2-furyl)methyl]-4-[(pentamethylphenyl)sulfonyl]piperazine](/img/structure/B4283930.png)
![1-[(4-ethoxyphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine](/img/structure/B4283938.png)
![N-cyclohexyl-2-[(5-ethyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4283956.png)
![N-(tert-butyl)-4-({[(4-butylphenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4283958.png)
![5-bromo-N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-2-thiophenesulfonamide](/img/structure/B4283966.png)

![2-{[4-allyl-5-(4-ethyl-5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4283978.png)
![(5-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B4283982.png)

![2-cyano-N-(2-pyridinylmethyl)-3-(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)acrylamide](/img/structure/B4284012.png)
![2-cyano-N-(2-nitrophenyl)-3-(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)acrylamide](/img/structure/B4284015.png)

![1-(3-bromobenzyl)-4-[(2,5-dichlorophenyl)sulfonyl]piperazine](/img/structure/B4284031.png)
